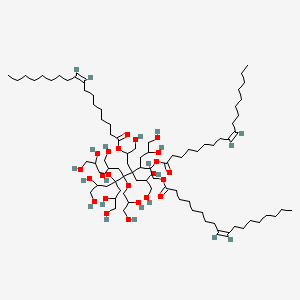
Acetaldehyde-d4 (DNPH Derivative)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde-d4 (DNPH Derivative) is a significant compound in the chemical industry . It is a DNPH-derivatized aldehyde that is commonly found in mainstream cigarette smoke . It is used as a derivatizing agent in the measurement of endogenous epinephrine and norepinephrine in human plasma . It is also used to label the amine groups on biogenic monoamine neurotransmitters for simultaneous panel determination .
Synthesis Analysis
The most common method for the analysis of aldehydes and ketones, including Acetaldehyde-d4 (DNPH Derivative), is based on a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) for separation and detection by UV-Vis or mass spectrometry .Molecular Structure Analysis
The molecular formula of Acetaldehyde-d4 (DNPH Derivative) is C8H4D4N4O4 . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook .Chemical Reactions Analysis
The determination of aldehydes and ketones, including Acetaldehyde-d4 (DNPH Derivative), in several environmental matrices is mostly conducted with high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) .Physical And Chemical Properties Analysis
The molecular weight of Acetaldehyde-d4 (DNPH Derivative) is 228.1 . For more detailed physical and chemical properties, you may refer to resources such as the NIST Chemistry WebBook .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetaldehyde-d4 (DNPH Derivative) involves the reaction of Acetaldehyde-d4 with 2,4-dinitrophenylhydrazine (DNPH) in the presence of a catalyst to form the DNPH derivative of Acetaldehyde-d4.", "Starting Materials": [ "Acetaldehyde-d4", "2,4-dinitrophenylhydrazine (DNPH)", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Acetaldehyde-d4 in a suitable solvent.", "Step 2: Add 2,4-dinitrophenylhydrazine (DNPH) to the solution.", "Step 3: Add a catalyst to the solution.", "Step 4: Heat the solution under reflux for a specific period of time.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent.", "Step 7: Dry the precipitate under vacuum to obtain the DNPH derivative of Acetaldehyde-d4." ] } | |
Número CAS |
247028-20-2 |
Nombre del producto |
Acetaldehyde-d4 (DNPH Derivative) |
Fórmula molecular |
C2D4O |
Sinónimos |
ACETIC ALDEHYDE-D4 DNPH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




